

## Comparative Analysis of LY2811376 Toxicity with Other BACE Inhibitors

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Compound of Interest		
Compound Name:	LY2811376	
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A Guide for Researchers and Drug Development Professionals

The development of  $\beta$ -site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors as a therapeutic strategy for Alzheimer's disease has been fraught with challenges, primarily due to mechanism-based and off-target toxicities. While these inhibitors effectively reduce amyloid-  $\beta$  (A $\beta$ ) levels, several promising candidates have been discontinued in clinical trials. This guide provides a comparative analysis of the toxicity profile of **LY2811376**, one of the first orally available BACE1 inhibitors to be tested in humans, against other notable BACE inhibitors. Understanding these toxicities is crucial for the future design of safer and more effective therapeutic agents.

# **Data Presentation: Comparative Toxicity of BACE Inhibitors**

The following table summarizes the key toxicological findings for **LY2811376** and other BACE inhibitors that have undergone significant preclinical or clinical investigation.



Inhibitor	Type of Toxicity	Species <i>l</i> System	Key Findings	Proposed Mechanism	Reference
LY2811376	Retinal Toxicity	Rat	Cytoplasmic accumulation of autofluoresce nt material in the retinal pigment epithelium.	Off-target: Inhibition of Cathepsin D. Recapitulated in BACE1 KO mice treated with the compound.	[1][2][3][4]
Neurological	Mouse	Impaired motor coordination, abnormal muscle spindle morphology.	On-target: Reduced processing of Neuregulin 1 (Nrg1).	[5]	
Synaptic Plasticity	Mouse (hippocampal slices)	Significant reduction in dendritic spine density and turnover at high doses; impaired long-term potentiation (LTP).	On-target: Interference with physiological processing of BACE1 substrates required for neurotransmi ssion.	[6][7][8]	
LY2886721	Hepatotoxicit y	Human (Phase 2)	Abnormal liver function tests; elevated liver enzymes.	Off-target: Proposed inhibition of BACE1- mediated processing of β-galactoside	[4][5][6][9]



				α-2,6- sialyltransfera se I (ST6Gal I) in the liver.	
Verubecestat (MK-8931)	Cognitive Worsening	Human (Phase 3)	Decreased memory and cognition in prodromal Alzheimer's disease patients.	On-target: Interference with physiological synaptic functions of BACE1.	[7]
Hair Depigmentati on	Animal models	Lightening of coat color.	Off-target: Potent inhibition of BACE2, which plays a role in melanogenes is.	[4][10]	
Atabecestat (JNJ- 54861911)	Hepatotoxicit y	Human (Phase 2b/3)	Serious elevations of liver enzymes.	Likely off- target, as BACE1 knockout models do not show inherent liver defects.	[6][11]
Lanabecestat	Synaptic Plasticity	Mouse (hippocampal slices)	Significantly inhibited long-term potentiation (LTP).	On-target: Interference with physiological processing of BACE1 substrates.	[7]



Elenbecestat (E2609)	General Safety	Preclinical	Favorable preclinical safety profile.	Higher selectivity for BACE1 over BACE2 may mitigate some off- target effects like hypopigment ation.	[4][6]
CNP520 (Umibecestat )	General Safety	Preclinical	Good safety margins with no reported signs of depigmentati on, retinal, or liver toxicity in early studies.	N/A	[4][6]

### **Experimental Protocols**

Detailed methodologies are critical for interpreting and comparing toxicity data across different compounds.

# Preclinical Retinal Toxicity Assessment (as applied to LY2811376)

- Objective: To evaluate the potential for long-term toxicity in a non-rodent species to support longer-duration clinical trials.
- Model: Sprague-Dawley rats.
- Methodology:



- Dosing: Rats were administered LY2811376 via oral gavage at doses of ≥30 mg/kg daily for 3 months.[1] A control group received a vehicle.
- Observation: Animals were monitored for general health and clinical signs of toxicity.
- Tissue Collection and Preparation: At the end of the study, animals were euthanized, and eyes were collected and fixed. Tissues were embedded, sectioned, and stained with Hematoxylin and Eosin (H&E).
- Microscopic Examination: H&E-stained slides were examined by light microscopy.
   Additionally, unstained or H&E-stained slides were observed with epifluorescent illumination (e.g., excitation at 450–490 nm, emission barrier filter at 515 nm) to detect autofluorescent material.[1]
- Confirmation in BACE1 KO Mice: To determine if the toxicity was on-target, BACE1 knockout mice were treated with LY2811376 (e.g., 100 mg/kg daily for 9 weeks) and their retinal tissues were examined similarly.[1][12] The recurrence of the pathology indicated an off-target mechanism.

#### In Vitro Assessment of Synaptic Plasticity (LTP)

- Objective: To determine the effect of BACE inhibitors on synaptic function, a key correlate of memory.
- Model: Acute hippocampal slices from mice.
- Methodology:
  - Slice Preparation: Mice were anesthetized and decapitated. The brain was rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). The hippocampus was dissected, and transverse slices (e.g., 300-400 μm thick) were prepared using a vibratome.
  - Incubation: Slices were allowed to recover in oxygenated aCSF for at least 1 hour.
  - Compound Application: Slices were then incubated with a specific BACE inhibitor (e.g., 10 μM verubecestat, lanabecestat, or LY2886721) or a vehicle (DMSO) for a set period (e.g.,

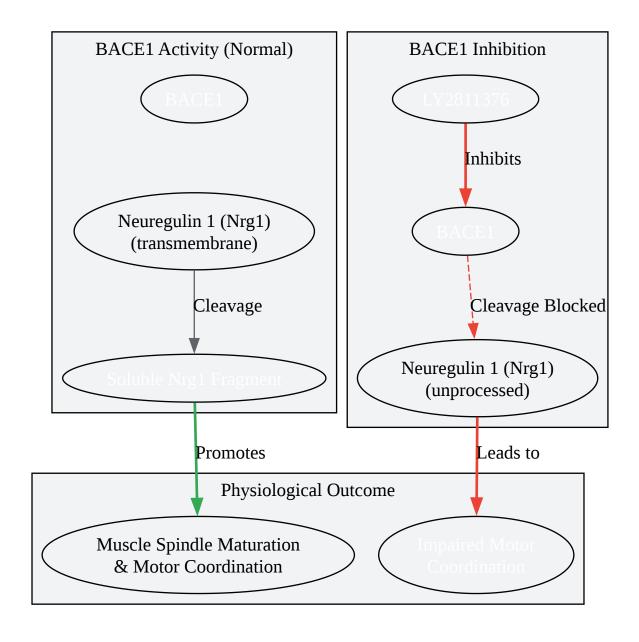


5 hours).[7]

- Electrophysiological Recording: Slices were transferred to a recording chamber perfused with oxygenated aCSF containing the BACE inhibitor or vehicle. Field excitatory postsynaptic potentials (fEPSPs) were recorded from the CA1 stratum radiatum using a glass microelectrode in response to stimulation of the Schaffer collaterals.
- LTP Induction: After establishing a stable baseline response, LTP was induced using a high-frequency stimulation protocol (e.g., theta-burst stimulation).
- Data Analysis: The fEPSP slope was measured and plotted over time. The magnitude of LTP was quantified as the percentage increase in the average fEPSP slope during the last 10 minutes of recording compared to the baseline.[7] A significant reduction in this percentage in the drug-treated group compared to the vehicle group indicated impairment of synaptic plasticity.

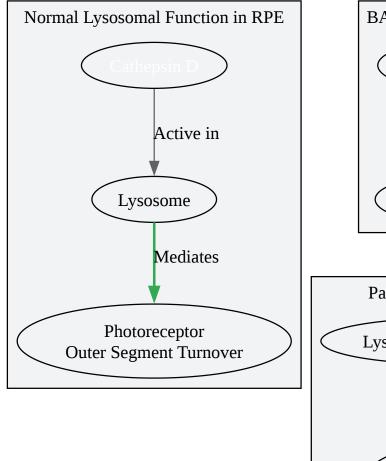
# Visualizations: Pathways and Workflows Signaling Pathways

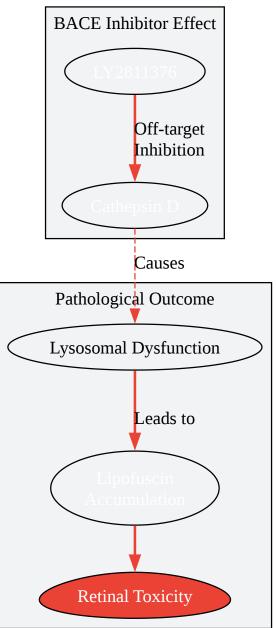




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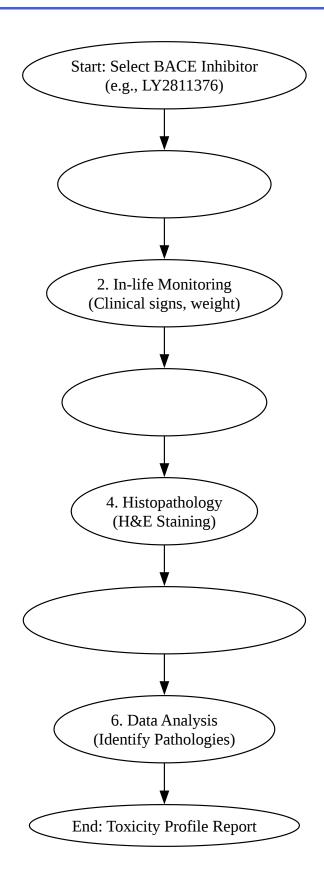




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## **Experimental Workflow**





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#### Conclusion

The discontinuation of **LY2811376** due to off-target retinal toxicity, and the failure of other BACE inhibitors like LY2886721 and atabecestat due to hepatotoxicity, underscore the critical challenge of off-target effects in this drug class.[1][5][11] Furthermore, cognitive worsening seen with compounds like verubecestat suggests that even on-target BACE1 inhibition can be detrimental if not precisely modulated, likely due to the enzyme's role in processing crucial substrates for synaptic health.[6][7]

The toxicity profile of **LY2811376** is primarily defined by off-target retinal effects and on-target neurological and synaptic impairments.[1][5][7] This contrasts with other inhibitors where hepatotoxicity was the primary concern.[6][11] Future development of BACE inhibitors will require a multi-pronged approach:

- High Selectivity: Designing molecules with high selectivity for BACE1 over other proteases, particularly BACE2 and Cathepsin D, is paramount to avoid off-target toxicities like hair depigmentation and retinal damage.[6][10]
- Optimized Inhibition: Achieving a therapeutic window that sufficiently lowers Aβ production without disrupting the physiological processing of other essential BACE1 substrates is critical. This may involve developing inhibitors with specific binding kinetics or exploring lower, more moderate dosing regimens.[8][13]
- Structurally Diverse Scaffolds: Moving beyond common chemical scaffolds may help identify compounds with novel properties and fewer shared liabilities, such as the potential for liver toxicity.[14]

By carefully analyzing the distinct toxicity profiles of first and second-generation BACE inhibitors like **LY2811376**, researchers can better navigate the complex challenges of targeting BACE1 for Alzheimer's disease.

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